molecular formula C19H21FN2O4 B6539800 2-(2-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide CAS No. 1060317-12-5

2-(2-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide

Cat. No. B6539800
CAS RN: 1060317-12-5
M. Wt: 360.4 g/mol
InChI Key: VNMDPZKJUALZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide, also known as 2FP-N-MEP, is a small molecule drug that has been used in scientific research for its ability to interact with and modulate proteins. It has been studied for its potential to be used in a variety of medical treatments, including cancer, diabetes, and neurological disorders.

Mechanism of Action

2-(2-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide works by binding to and inhibiting the activity of the PKC enzyme. By inhibiting the activity of PKC, 2-(2-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide can prevent the activation of other proteins, such as CDK4. This can lead to the inhibition of cell cycle progression and cell death. 2-(2-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide has also been found to inhibit the activity of other proteins, such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor (VEGF), which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
2-(2-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the PKC enzyme, which can lead to the inhibition of cell cycle progression and cell death. It has also been found to inhibit the activity of other proteins, such as EGFR and VEGF, which are involved in the regulation of cell growth and differentiation. In addition, 2-(2-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide has been found to inhibit the activity of the proteasome, which is involved in the breakdown of proteins.

Advantages and Limitations for Lab Experiments

2-(2-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide has several advantages for use in lab experiments. It is a small molecule, which makes it easier to work with in the lab. In addition, it is relatively stable and does not easily break down in solution. However, 2-(2-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 2-(2-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide is not very stable at high temperatures, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of 2-(2-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide. One possibility is to further explore its potential to be used as an inhibitor of the PKC enzyme. This could lead to the development of new drugs that target the activity of PKC in order to treat diseases such as cancer and diabetes. Another possibility is to further explore the potential of 2-(2-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide to modulate the activity of other proteins, such as EGFR and VEGF. This could lead to the development of new drugs that target these proteins in order to treat a variety of diseases. Finally, 2-(2-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide could be further studied for its potential to inhibit the activity of the proteasome, which could lead to the development of new drugs that target the breakdown of proteins.

Synthesis Methods

2-(2-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide is synthesized by a process called palladium-catalyzed cross-coupling. This process involves the reaction of a palladium catalyst with aryl halides and aryl boronic acids. This reaction leads to the formation of a carbon-carbon bond, which is necessary for the formation of 2-(2-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide. The reaction is typically carried out in a polar solvent, such as dimethyl sulfoxide (DMSO), at a temperature of 80-120°C.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide has been studied for its potential to be used in a variety of medical treatments, including cancer, diabetes, and neurological disorders. In particular, 2-(2-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide has been studied for its potential to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in cell signaling and regulates the activity of many proteins. It has also been studied for its ability to modulate the activity of other proteins, such as the cyclin-dependent kinase 4 (CDK4) enzyme, which is involved in cell cycle regulation.

properties

IUPAC Name

2-[4-[[2-(2-fluorophenoxy)acetyl]amino]phenyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4/c1-25-11-10-21-18(23)12-14-6-8-15(9-7-14)22-19(24)13-26-17-5-3-2-4-16(17)20/h2-9H,10-13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMDPZKJUALZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)acetamide

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